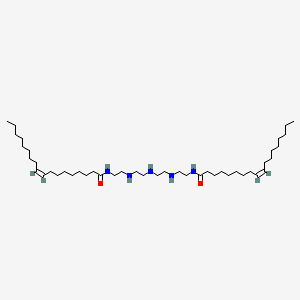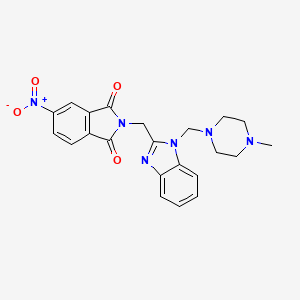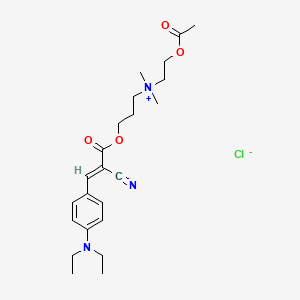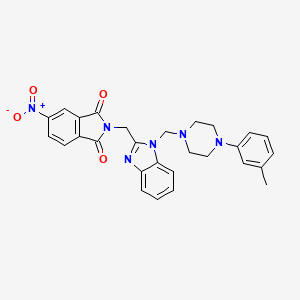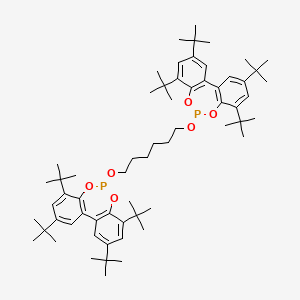
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6'-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple benzene rings and phosphorus atoms, making it a subject of interest for researchers in chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- typically involves organic synthesis techniques. The process often includes the reaction of biphenyl derivatives with phosphorus-containing reagents under controlled conditions. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate the production demands, and additional steps may be included to purify the compound and ensure its stability during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pH, are adjusted based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a flame retardant additive in polymers
Mécanisme D'action
The mechanism of action of Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-[(1R,2S)-1,2-cyclopentanediyldi-2,1-phenylene]bis-
- 2,4,8,10-Tetrakis(2-methyl-2-propanyl)dibenzo(d,f)(1,3,2)dioxaphosphepin-6-oxide
- Bis(10,11-e)-5-(11bS)-dinaphtho 2,1-d:1,2-f 1,3,2 dioxaphosphepin-4-
Uniqueness
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- is unique due to its specific structural features, such as the presence of multiple benzene rings and phosphorus atoms. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
71519-97-6 |
|---|---|
Formule moléculaire |
C62H92O6P2 |
Poids moléculaire |
995.3 g/mol |
Nom IUPAC |
2,4,8,10-tetratert-butyl-6-[6-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyhexoxy]benzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C62H92O6P2/c1-55(2,3)39-31-43-44-32-40(56(4,5)6)36-48(60(16,17)18)52(44)66-69(65-51(43)47(35-39)59(13,14)15)63-29-27-25-26-28-30-64-70-67-53-45(33-41(57(7,8)9)37-49(53)61(19,20)21)46-34-42(58(10,11)12)38-50(54(46)68-70)62(22,23)24/h31-38H,25-30H2,1-24H3 |
Clé InChI |
BFSWPBIVGWSJTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)OCCCCCCOP4OC5=C(C=C(C=C5C(C)(C)C)C(C)(C)C)C6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



